(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester
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Overview
Description
The compound (6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester is a complex organic molecule with potential applications in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo[42
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a thia-azabicyclo[4.2.0]oct-2-ene precursor.
Introduction of functional groups: Functional groups such as the acetyloxy, cyanomethylthio, and methoxy groups are introduced through various substitution and addition reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with diphenylmethyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester: can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The acetyloxy and methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the ester group can yield the corresponding alcohol.
Scientific Research Applications
(6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe for studying enzyme mechanisms or as a potential inhibitor of specific enzymes.
Medicine: Potential therapeutic applications, such as in the development of new antibiotics or anticancer agents.
Industry: Use in the synthesis of complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which (6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar compounds to (6R-cis)-3-[(Acetyloxy)methyl]-7-[[[(cyanomethyl)thio]acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester include other bicyclic thia-azabicyclo[4.2.0]oct-2-ene derivatives. These compounds may share similar reactivity and applications but differ in the specific functional groups attached to the core structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H27N3O7S2 |
---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
benzhydryl (6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C28H27N3O7S2/c1-18(32)37-15-21-16-40-27-28(36-2,30-22(33)17-39-14-13-29)26(35)31(27)23(21)25(34)38-24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,24,27H,14-17H2,1-2H3,(H,30,33)/t27-,28+/m1/s1 |
InChI Key |
PFUZZOOXBISJAZ-IZLXSDGUSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@](C2=O)(NC(=O)CSCC#N)OC)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CSCC#N)OC)SC1)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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